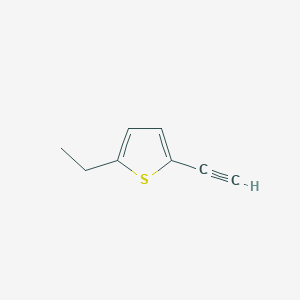

2-Ethyl-5-ethynyl-thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Molecular Electronics

- A study focused on the properties of a mixed-valence complex incorporating ethynylthiophene, highlighting its potential in molecular electronics due to its stability and electrochemical properties (Le Stang, Lapinte, 2000).

Polymer Science

- Research on functionalized regioregular π-conjugated polymers, where thiophene derivatives played a crucial role, demonstrated applications in thermolytic and catalytic reactions in polymer science (Yu, Holdcroft, 2000).

- The synthesis and characterization of thiophene-containing poly(arylene–ethynylene)-alt-poly(arylene– vinylene)s copolymers were explored for their photophysical, electrochemical, and photovoltaic properties, suggesting applications in solar cell technology (Egbe et al., 2005).

Organic Electronics

- Studies on luminescent 2,5-bis(phenylethynyl)thiophenes (BPETs) revealed insights into their potential for applications in organic electronics, particularly in light-emitting devices (Siddle et al., 2007).

- Organic transistors based on ethynyl-substituted tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene were synthesized, highlighting the impact of side-chain substituents on thin-film transistor mobility, an essential aspect of organic electronics (Tang et al., 2008).

Advanced Materials

- The synthesis of conjugated microporous polymers from thiophene derivatives for potential use in organic electronics or optoelectronics due to their high surface area and microporosity (Jiang et al., 2010).

- Exploration of proton-dopable organic semiconductors using thiophene moieties, demonstrating potential applications in near-infrared absorbing materials and electronic devices (Yin et al., 2022).

Electrochemistry

- Research into electrochromic properties of poly(thieno[3,2-b]thiophene)s, where thiophene-based compounds showed potential for applications in electrochromic devices due to their color-changing properties (Shao et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Ethyl-5-ethynyl-thiophene is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, leading to diverse downstream effects

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties

Eigenschaften

IUPAC Name |

2-ethyl-5-ethynylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-8(4-2)9-7/h1,5-6H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSZGTTVMFZIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Ethylthio)-8-(mesitylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837234.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea](/img/structure/B2837239.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2837242.png)

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)

![1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837248.png)

![7-(4-Chlorophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2837252.png)